

5-(Pyridin-4-yl)thiazol-2-amine chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-(Pyridin-4-yl)thiazol-2-amine

Cat. No.: B1463170

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **5-(Pyridin-4-yl)thiazol-2-amine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of heterocyclic rings is a cornerstone of modern medicinal chemistry, creating scaffolds that offer unique three-dimensional structures and electronic properties for targeted drug design. Among these, the 2-aminothiazole moiety is a well-established pharmacophore present in numerous approved drugs.[1][2] This guide focuses on the chemical properties of **5-(Pyridin-4-yl)thiazol-2-amine**, a bifunctional heteroaromatic compound that combines the proven 2-aminothiazole scaffold with a pyridine ring.[3] This combination presents a synthetically versatile framework with significant potential in drug discovery, particularly in the development of kinase inhibitors for oncology.[4][5] This document provides a comprehensive analysis of its structure, physicochemical properties, synthesis, reactivity, and biological significance, supported by detailed experimental protocols and mechanistic insights to empower researchers in their drug development endeavors.

Core Chemical Structure and Physicochemical Properties

The foundational structure of **5-(Pyridin-4-yl)thiazol-2-amine** consists of a pyridine ring linked at its 4-position to the 5-position of a 2-aminothiazole ring. This arrangement creates a unique

interplay of electronic effects and hydrogen bonding capabilities that dictate its chemical behavior and biological interactions.

While extensive experimental data for this specific molecule is limited in public literature, its physicochemical properties can be reliably predicted using computational models and by comparison with closely related analogs.^[5] These parameters are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile and for guiding formulation and assay development.

Property	Predicted Value	Significance in Drug Development
Molecular Formula	$C_8H_7N_3S$	Defines the elemental composition and exact mass.
Molecular Weight	~177.23 g/mol	Influences ADME properties; falls within the range for good oral bioavailability (Lipinski's Rule of Five). [5] [6]
pKa (Basic)	~4-6 (Pyridine N), ~2-4 (Amino group)	Affects the ionization state at physiological pH, which is crucial for solubility, membrane permeability, and target binding. [5]
logP	~1.2 - 2.5	Indicates lipophilicity, a key factor in predicting membrane permeability and aqueous solubility. [5] [6]
Solubility	Sparingly soluble in water, moderately soluble in organic solvents like DMSO and methanol.	Critical for compound handling, formulation for in vitro and in vivo studies, and bioavailability. [5]
Topological Polar Surface Area (TPSA)	~80 \AA^2	A predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration. [6] [7]

Synthesis and Characterization

The synthesis of **5-(Pyridin-4-yl)thiazol-2-amine** is most effectively achieved through the classic Hantzsch thiazole synthesis, a reliable and versatile method for constructing the 2-aminothiazole ring system.[\[8\]](#)[\[9\]](#)

Primary Synthetic Route: Hantzsch Thiazole Synthesis

The Hantzsch synthesis involves the condensation reaction between an α -haloketone and a thioamide-containing compound, in this case, thiourea.^{[10][11]} The causality behind this choice lies in its efficiency, high yields, and the ready availability of starting materials. The reaction proceeds via a nucleophilic attack of the sulfur atom of thiourea on the α -carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.

The specific synthesis for **5-(Pyridin-4-yl)thiazol-2-amine** would utilize 2-bromo-1-(pyridin-4-yl)ethan-1-one hydrobromide and thiourea.

[Click to download full resolution via product page](#)

Caption: Hantzsch synthesis of **5-(Pyridin-4-yl)thiazol-2-amine**.

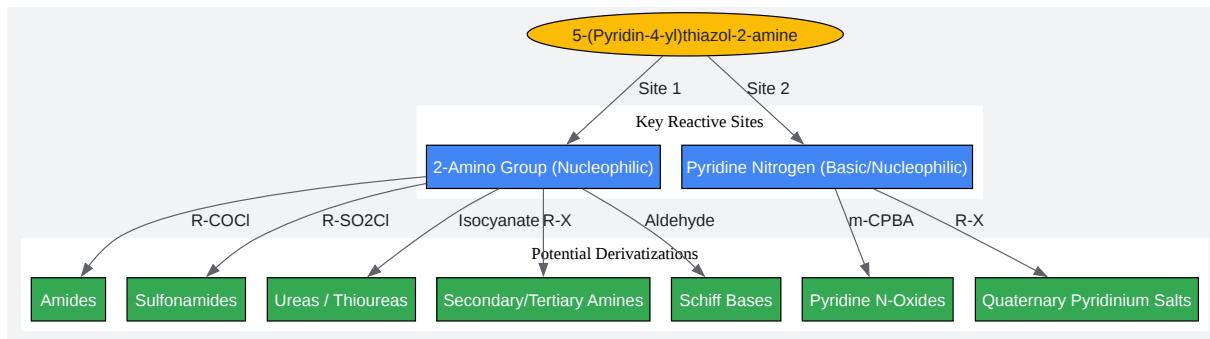
Step-by-Step Synthesis Protocol

This protocol is a self-validating system; progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity is confirmed by comprehensive spectroscopic analysis.

- **Reaction Setup:** To a solution of 2-bromo-1-(pyridin-4-yl)ethan-1-one hydrobromide (1 equivalent) in absolute ethanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a reflux condenser, add thiourea (1.1 equivalents).
- **Reaction Execution:** Stir the mixture at room temperature for 15 minutes, then heat to reflux (approximately 78°C). The choice of reflux is to provide sufficient activation energy for the cyclization and dehydration steps.
- **Monitoring:** Monitor the reaction progress using TLC (e.g., with a 10% Methanol/Dichloromethane mobile phase) until the starting ketone spot has been consumed (typically 2-4 hours).
- **Workup:** Allow the reaction mixture to cool to room temperature. A precipitate of the product hydrobromide salt should form. If not, reduce the solvent volume under reduced pressure.

- Neutralization & Isolation: Collect the precipitate by filtration. Dissolve the solid in water and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8-9. This deprotonates the amine and pyridine, precipitating the free base.
- Purification: Collect the resulting solid by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.

Characterization


The identity and purity of the synthesized **5-(Pyridin-4-yl)thiazol-2-amine** should be confirmed using standard analytical techniques. The expected spectral data are outlined below.

Technique	Expected Features
¹ H NMR	<ul style="list-style-type: none">- Pyridine Protons: Two doublets in the aromatic region (~8.6-8.8 ppm and ~7.6-7.8 ppm) corresponding to the α and β protons of the pyridine ring.- Thiazole Proton: A singlet in the aromatic region (~7.5-8.0 ppm) for the C4-H of the thiazole ring.- Amine Protons: A broad singlet (~7.0-7.5 ppm, exchangeable with D₂O) for the -NH₂ group.
IR (KBr, cm ⁻¹)	<ul style="list-style-type: none">- N-H Stretch: Broad peaks around 3100-3400 cm⁻¹ (amine).- C=N Stretch: Peaks around 1600-1650 cm⁻¹ (thiazole and pyridine).- Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
Mass Spec (MS)	<ul style="list-style-type: none">- [M+H]⁺: Expected molecular ion peak at m/z ≈ 178.04, confirming the molecular weight.

Chemical Reactivity and Derivatization Potential

The reactivity of **5-(Pyridin-4-yl)thiazol-2-amine** is governed by the nucleophilic character of the 2-amino group and the basicity of the pyridine nitrogen. These sites provide facile handles

for chemical modification, making this scaffold highly attractive for building libraries of analogs in structure-activity relationship (SAR) studies.[\[5\]](#)

[Click to download full resolution via product page](#)

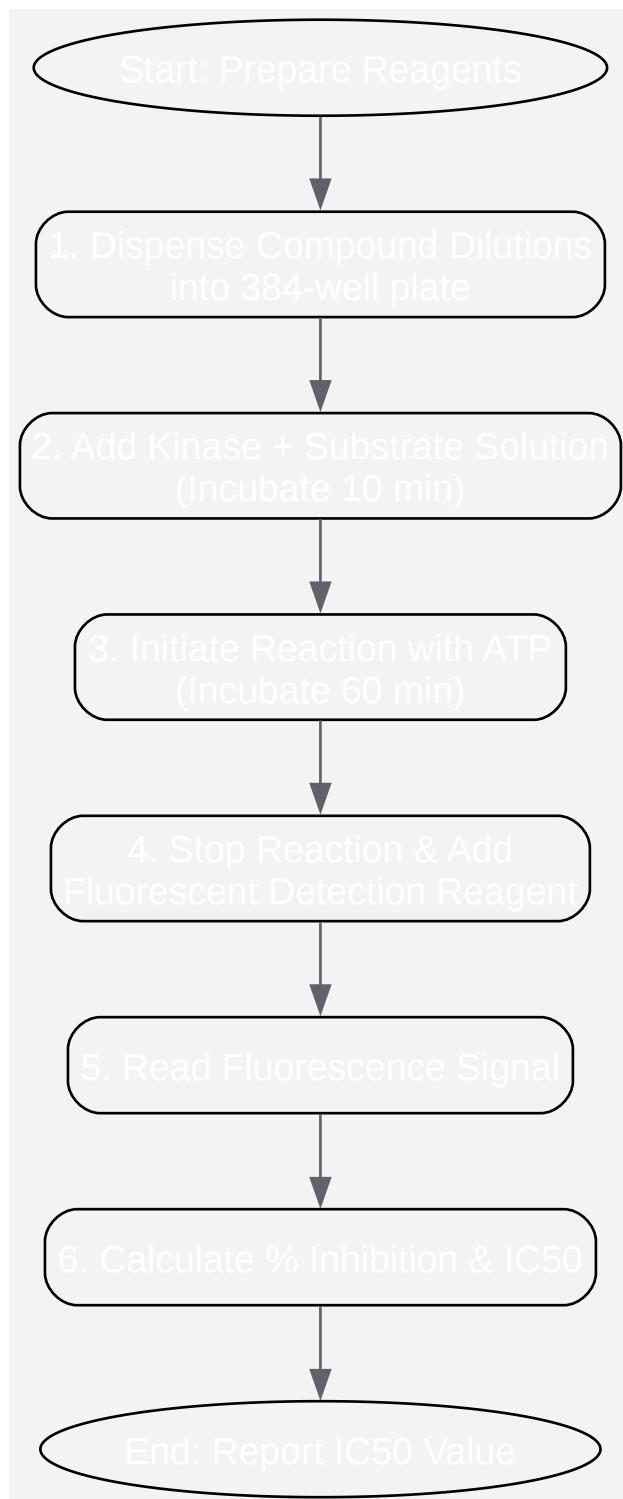
Caption: Key reactive sites and derivatization pathways for the scaffold.

- Reactions of the 2-Amino Group: As the most nucleophilic site, the exocyclic amino group readily undergoes acylation with acid chlorides or anhydrides to form amides, reacts with sulfonyl chlorides to yield sulfonamides, and condenses with isocyanates to produce ureas. [\[12\]](#) These reactions are fundamental in medicinal chemistry for probing interactions with protein targets.
- Reactions of the Pyridine Nitrogen: The lone pair on the pyridine nitrogen makes it a basic center that can be protonated to form salts or alkylated with alkyl halides to form quaternary pyridinium salts.[\[5\]](#) It can also be oxidized (e.g., with m-CPBA) to the corresponding N-oxide, which alters the electronic properties of the pyridine ring and can modulate solubility and metabolic stability.

Biological Significance and Drug Discovery Applications

The 2-aminothiazole core is considered a "privileged scaffold" due to its frequent appearance in biologically active compounds.^{[1][13]} Its ability to act as a hydrogen bond donor and acceptor, coupled with its rigid structure, makes it an ideal motif for binding to protein active sites.

Kinase Inhibition


The **5-(pyridin-4-yl)thiazol-2-amine** framework is a prototypical "hinge-binder" for protein kinases.^{[4][5]} The pyridine nitrogen can accept a hydrogen bond from the "hinge region" of the kinase ATP-binding pocket, while the 2-amino group can donate a hydrogen bond to a backbone carbonyl. This bidentate interaction provides a strong anchor for the molecule, allowing derivatives to be built off the core to achieve high potency and selectivity. This mechanism is central to the action of many successful kinase inhibitor drugs.^[14]

Protocol: Kinase Inhibition Assay (Generic Fluorescence-Based)

This protocol outlines a general method for assessing the inhibitory activity of **5-(Pyridin-4-yl)thiazol-2-amine** and its derivatives against a target kinase. The choice of a fluorescence-based assay is due to its high throughput, sensitivity, and broad applicability.

- Reagent Preparation:
 - Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
 - Prepare solutions of the target kinase, a suitable peptide substrate, and ATP in the kinase buffer.
 - Prepare a serial dilution of the test compound (and a known inhibitor as a positive control) in DMSO, then dilute further in kinase buffer.
- Kinase Reaction:
 - In a 384-well plate, add the test compound solution.

- Add the kinase and substrate solution to each well and incubate for 10-15 minutes.
- Initiate the reaction by adding the ATP solution. Incubate at room temperature for a specified time (e.g., 60 minutes).
- Detection:
 - Stop the reaction by adding a detection solution containing a phosphorylation-specific antibody conjugated to a fluorophore.
 - Incubate to allow for antibody binding.
- Data Acquisition:
 - Read the plate on a fluorescence plate reader at the appropriate excitation/emission wavelengths.
 - Calculate the percent inhibition for each compound concentration relative to controls (0% inhibition for DMSO, 100% inhibition for no kinase).
- Data Analysis:
 - Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

[Click to download full resolution via product page](#)

Caption: Workflow for a generic fluorescence-based kinase inhibition assay.

Conclusion

5-(Pyridin-4-yl)thiazol-2-amine is a heterocyclic compound built upon a privileged medicinal chemistry scaffold. Its chemical properties are defined by the accessible reactive handles on the amino group and pyridine ring, which allow for extensive and predictable derivatization. The core structure is ideally suited for targeting protein kinases through specific hydrogen bonding interactions. Supported by robust synthetic routes like the Hantzsch synthesis and well-established bioassay protocols, this molecule represents a valuable starting point for the design and development of novel therapeutics. Further investigation into its analogs is warranted to explore its full potential in oncology and other therapeutic areas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Developments of 2-Aminothiazoles in Medicinal Chemistry (2016) | Debasis Das | 2 Citations [scispace.com]
- 3. navyachempharma.com [navyachempharma.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-(Pyridin-2-yl)-1,3-thiazol-2-amine | C8H7N3S | CID 1092459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. derpharmacemica.com [derpharmacemica.com]
- 9. benchchem.com [benchchem.com]
- 10. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent MnK2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-(Pyridin-4-yl)thiazol-2-amine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1463170#5-pyridin-4-yl-thiazol-2-amine-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com